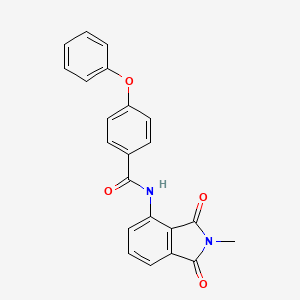

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide

Descripción

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide is a synthetic small molecule characterized by a 1,3-dioxoisoindolin-4-yl core substituted with a methyl group at the 2-position and a 4-phenoxybenzamide moiety at the 4-position (Fig. 1). The 1,3-dioxoisoindolin scaffold is structurally analogous to phthalimide derivatives, which are widely explored in polymer chemistry and drug discovery .

Propiedades

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-24-21(26)17-8-5-9-18(19(17)22(24)27)23-20(25)14-10-12-16(13-11-14)28-15-6-3-2-4-7-15/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRURXHTJMPACT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide typically involves the reaction of 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Structural Analogues with Isoindole-Dione Cores

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The 1,3-dioxoisoindolin core is shared with PROTACs (e.g., ) and antifungal agents (), but substituents dictate functional specificity. For instance, the 4-phenoxybenzamide group in the target compound contrasts with PROTACs’ larger linkers (e.g., polyethylene glycol chains) .

Table 2: Activity Comparison of Benzamide Analogues

Key Observations :

- The piperidine-based benzamide () demonstrates potent antitumor activity, suggesting that replacing piperidine with the 1,3-dioxoisoindolin core in the target compound may alter solubility or target affinity.

- JDTic analogues () show reduced κ-opioid receptor selectivity compared to the parent compound, highlighting the importance of substituent optimization. The target compound’s rigid dioxoisoindolin core could enhance receptor binding compared to flexible piperazine derivatives .

Actividad Biológica

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : 297.31 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | Caspase activation |

| PC-3 (Prostate cancer) | 10.0 | PI3K/Akt pathway inhibition |

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Recent investigations suggest neuroprotective effects of the compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of the compound involved treating infected wounds in diabetic rats. The results showed a marked decrease in bacterial load and improved healing times compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Signal Transduction Modulation : Inhibition of key signaling pathways involved in cell proliferation and survival.

- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.